2-(5-Bromopyridin-2-YL)ethanol
Overview
Description
2-(5-Bromopyridin-2-YL)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound is characterized by a bromine atom attached to the second position of a pyridine ring, which is further connected to an ethanol group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-YL)ethanol typically involves the bromination of 2-pyridyl ethanol. One common method includes the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromopyridin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridyl ethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Oxidation of the ethanol group forms 2-(5-Bromopyridin-2-YL)acetaldehyde or 2-(5-Bromopyridin-2-YL)acetic acid.
- Reduction of the bromine atom forms 2-pyridyl ethanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
2-(5-Bromopyridin-2-YL)ethanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)ethanol involves its interaction with specific molecular targets. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
2-(5-Bromopyridin-2-YL)methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Chloropyridin-2-YL)ethanol: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopyridin-2-YL)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-(5-Bromopyridin-2-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The ethanol group also provides additional functional versatility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFPLSUXRPOSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695223 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-77-5 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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